6-Chloro-4-methoxypicolinonitrile

描述

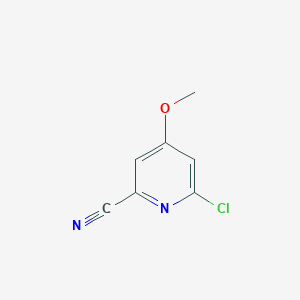

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIAVFIUMNEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592813 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193074-46-3 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Functionalization: Halogenated and Alkoxylated Pyridine Derivatives

Overview of Halogenated and Alkoxylated Pyridine (B92270) Derivatives as Key Intermediates

The introduction of halogen and alkoxy groups onto the pyridine ring provides chemists with powerful handles to modulate the reactivity and properties of these heterocyclic systems. Halogenated pyridines, for instance, are crucial intermediates in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution. nih.gov Selective halogenation of the pyridine ring, however, can be challenging but is a critical area of research. researchgate.netchemrxiv.org

Alkoxylated pyridines, on the other hand, are valuable for their ability to influence the electronic properties of the pyridine ring through the electron-donating nature of the alkoxy group. This can direct the regioselectivity of subsequent reactions and also impact the biological activity of the final molecule. The methoxy (B1213986) group, in particular, is a common substituent in many pharmaceutical compounds.

A Multifaceted Building Block: 6 Chloro 4 Methoxypicolinonitrile

Research Context of 6-Chloro-4-methoxypicolinonitrile as a Versatile Synthetic Building Block

This compound emerges as a particularly interesting synthetic building block due to the strategic placement of its functional groups. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy (B1213986) group at the 4-position, being an electron-donating group, can influence the reactivity of the pyridine (B92270) ring and the chlorine atom. Finally, the nitrile group at the 2-position offers a versatile handle for further chemical transformations.

De Novo Synthesis Approaches to Substituted Picolinonitriles

De novo synthesis, the construction of complex molecules from simpler precursors, offers versatile routes to substituted picolinonitriles. wikipedia.org These methods allow for the strategic placement of functional groups on the pyridine core.

Strategies for Regioselective Nitrile Group Installation on Pyridine Rings

The introduction of a nitrile group onto a pyridine ring with high regioselectivity is a significant synthetic challenge. Various methods have been developed to achieve this, often involving the activation of the pyridine ring. One approach involves the reaction of pyridine N-oxides with trimethylsilyl (B98337) cyanide, a modification of the Reissert-Henze reaction. researchgate.netacs.org This method can provide 2-cyano pyridines. Another strategy is the direct cyanation of pyridine rings. For instance, after pretreatment with nitric acid and trifluoroacetic anhydride, pyridines can be converted to their 2-cyano derivatives using aqueous potassium cyanide. researchgate.net

Electrochemical methods also present a modern approach for regioselective C-H cyanation. For example, an electrochemical oxidative cyanation of imidazo[1,2-a]pyridines using trimethylsilyl cyanide as the cyano source has been developed, affording C3-cyanated products in good yields. organic-chemistry.orgresearchgate.net While not directly on a simple pyridine, this demonstrates the potential of electrochemical approaches for selective functionalization.

Blocking groups can also be employed to direct the cyanation to a specific position. For instance, a maleate-derived blocking group has been used to achieve C-4 selective Minisci-type reactions on pyridines, which can then be followed by other functionalizations, including cyanation at other positions. nih.gov

Transition Metal-Catalyzed Pyridine Functionalization (e.g., C–H Activation, Cycloaddition)

Transition metal catalysis has become a powerful tool for the functionalization of pyridines. nih.gov This includes direct C-H activation, which allows for the introduction of various substituents, and cycloaddition reactions that build the pyridine ring itself.

C-H Activation: Transition-metal-catalyzed C-H activation enables the direct formation of C-C or C-X bonds on the pyridine ring, often with high regioselectivity. nih.govresearchgate.net Metals such as palladium, rhodium, iridium, and ruthenium have been employed in these transformations. acs.orgnih.govacs.org For instance, iridium-catalyzed C-H activation of pyridine can lead to nucleophilic addition to aldehydes with meta-selectivity. researchgate.net Rhodium(III)-catalyzed cascade C-H activation of pyridines with two alkyne molecules can selectively synthesize quinolines. researchgate.net While these examples don't directly install a nitrile group, they highlight the potential for regioselective functionalization which could be a precursor step to cyanation.

Cycloaddition: [2+2+2] cycloaddition reactions, particularly those catalyzed by cobalt, provide an efficient route to multi-substituted pyridines from alkynes and nitriles. rsc.org This method is highly modular, allowing for the construction of a wide array of substituted pyridines by varying the alkyne and nitrile starting materials. youtube.com The regioselectivity of these reactions can often be controlled by the nature of the catalyst and the substituents on the starting materials. rsc.org Hetero-Diels-Alder reactions of 1-azadienes with a two-carbon component also offer a pathway to pyridines. rsc.org Furthermore, 1,3-dipolar cycloadditions using nitrile oxides and alkynes can produce isoxazoles, which are related aromatic heterocycles. youtube.com

Dearomatization and Skeletal Editing in Pyridine Synthesis

Recent advancements have introduced novel strategies for modifying the pyridine core itself through dearomatization and skeletal editing. These techniques allow for the transformation of the pyridine ring into other carbo- and heterocyclic systems.

Dearomatization: Dearomatization of pyridines, often a prerequisite for further reactions, makes the otherwise inert ring more reactive. sciencedaily.com This can be achieved through various methods, leading to intermediates that can undergo cycloaddition or other transformations. sciencedaily.com For instance, pyridinium (B92312) 1,4-zwitterions can undergo cascade dearomative (2+n) cycloaddition/intramolecular cyclization reactions. nih.gov

Skeletal Editing: Skeletal editing offers a revolutionary approach to modify the core structure of pyridines. One reported strategy involves a sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition to achieve an atom-pair swap from C-N to C-C, transforming pyridines into substituted benzenes and naphthalenes. sciencedaily.comnih.govresearchgate.net While this changes the fundamental pyridine scaffold, it showcases the advanced synthetic manipulations now possible. Other skeletal editing methods include photochemical ring enlargement of pyridines to 1,2-diazepines. researchgate.net

Targeted Synthesis of this compound

The synthesis of the specific compound this compound often relies on the functionalization of a pre-existing, suitably substituted pyridine ring rather than a de novo synthesis.

Alkoxylation via Nucleophilic Aromatic Substitution of Halogenated Precursors

A common and effective method for introducing an alkoxy group, such as a methoxy group, onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). frontiersin.org This reaction is particularly favorable when the pyridine ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. quizlet.comquizlet.com

For the synthesis of this compound, a likely precursor would be a di-halogenated picolinonitrile, for example, 4,6-dichloropicolinonitrile. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the halogen atoms towards nucleophilic attack.

Alkali metal alkoxides, such as sodium methoxide (B1231860) (NaOMe), are commonly used nucleophiles for alkoxylation reactions. youtube.com In the case of a di-halogenated pyridine, the position of substitution is dictated by the electronic effects of the ring substituents. The methoxide ion will preferentially attack the more electrophilic carbon atom.

In the reaction of a precursor like 4,6-dichloropicolinonitrile with sodium methoxide, selective substitution at the 4-position is often observed. This regioselectivity is influenced by the combined directing effects of the nitrile group and the ring nitrogen. The reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide, for instance, shows preferential substitution at the position para to the electron-withdrawing nitro group. chegg.com A similar principle applies to substituted pyridines.

A related synthesis involves the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide, which yields a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile, demonstrating the principle of selective alkoxylation. chemicalbook.com

Chlorination and Halogen Exchange Strategies for Pyridine Core Derivatization

The introduction of chlorine and other halogens onto a pyridine ring is a critical step in the synthesis of many pharmaceutical intermediates. Due to the electron-deficient nature of the pyridine ring, classical electrophilic aromatic substitution reactions are often challenging and require harsh conditions. quizlet.com Consequently, alternative and more efficient strategies have been developed.

One of the most common methods for introducing a chlorine atom is through the conversion of a hydroxyl group. Hydroxypyridines, which exist in tautomeric equilibrium with their pyridone forms, can be effectively converted to their corresponding chloropyridines using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene. google.comchemicalbook.com This transformation is fundamental for creating reactive intermediates ready for further derivatization.

Once a halogen is in place, Nucleophilic Aromatic Substitution (SNAr) becomes a primary pathway for introducing other functional groups. libretexts.org For an SNAr reaction to proceed efficiently on a pyridine ring, two main conditions must be met:

The ring must be activated by at least one strong electron-withdrawing group (EWG). In the context of picolinonitriles, the nitrile (-CN) group serves as a powerful EWG. quizlet.com

A suitable leaving group, typically a halide, must be positioned ortho or para to the activating EWG. This positioning allows for the effective resonance stabilization of the negative charge in the Meisenheimer complex, the key intermediate formed during the reaction. quizlet.comlibretexts.org

Beyond direct chlorination, halogen exchange strategies offer powerful tools for derivatization. Halogen/metal exchange reactions, often using organolithium reagents at low temperatures, can convert a bromo- or iodo-pyridine into a lithiated intermediate. youtube.com This highly reactive species can then be quenched with an electrophilic chlorine source to install a chlorine atom precisely. Another sophisticated technique is the "halogen dance," a base-catalyzed intramolecular migration of a halogen atom from one position to another on the pyridine ring. google.com

A selection of these strategies is summarized in the table below.

| Strategy | Typical Reagents | Substrate Type | Purpose | Reference(s) |

| Dehydroxy-chlorination | POCl₃, PCl₅, Phosgene | Hydroxypyridine / Pyridone | Introduction of Chlorine | google.comchemicalbook.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, R₂NH) | Halopyridine with EWG | Functional Group Introduction | quizlet.comlibretexts.org |

| Halogen/Metal Exchange | n-BuLi, LDA then Cl₂ or other Cl⁺ source | Bromo- or Iodo-pyridine | Regiospecific Chlorination | youtube.com |

| Halogen Dance | LDA, KNH₂ | Halopyridine | Isomerization / Rearrangement | google.com |

| Photolytic Chlorination | Cl₂, UV light | Halogenated Pyridine | Industrial Chlorination | nih.gov |

Multi-step Convergent and Divergent Synthetic Pathways

The construction of complex molecules like substituted picolinonitriles often employs either convergent or divergent synthetic designs. These approaches offer strategic advantages in terms of efficiency, purification, and the ability to generate chemical diversity.

A divergent synthesis begins with a common core intermediate which is then subjected to various reactions to produce a library of structurally related compounds. This approach is exceptionally efficient for exploring structure-activity relationships. For instance, an advanced intermediate such as 4,6-dichloropicolinonitrile can serve as a branching point. One chlorine atom, being more activated, can be selectively substituted, leaving the second for subsequent modification. Reacting this dichloropicolinonitrile with a range of nucleophiles—such as different amines, alcohols (as alkoxides), or thiols—would yield a diverse set of 4-substituted-6-chloropicolinonitrile analogs from a single precursor. nih.govmdpi.com

In contrast, a convergent synthesis involves the independent preparation of several complex fragments of the target molecule, which are then combined in the final stages of the synthesis. This strategy is often more efficient for assembling highly complex targets, as it maximizes the use of materials and minimizes the number of steps in the longest linear sequence. In the context of picolinonitriles, one might synthesize the picolinonitrile core and a complex side chain separately. The two fragments would then be joined in a late-stage cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination reaction.

| Pathway Type | Description | Key Feature | Application Example |

| Divergent | A common intermediate is used to create a library of analogs. | One-to-many transformation. | Reacting 4,6-dichloropicolinonitrile with various amines to create a series of 4-amino-6-chloropicolinonitriles. nih.gov |

| Convergent | Separately synthesized fragments are coupled at a late stage. | Many-to-one transformation. | Coupling a boronic acid-containing side chain with a 6-chloropicolinonitrile core via a Suzuki reaction. |

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and advanced intermediates that contain the necessary functional groups and substitution patterns.

Preparation of Halogenated Hydroxypicolinonitriles

Halogenated hydroxypicolinonitriles are versatile intermediates because the hydroxyl group can be readily converted into a chloro group, as discussed previously. A common route to the core structure of these molecules involves the ring-closing condensation of simpler, acyclic precursors. researchgate.net

For example, a 6-hydroxypicolinonitrile can be synthesized through the reaction of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. The resulting product is a 6-hydroxy-2-pyridone, which exists in tautomeric equilibrium with the 2,6-dihydroxypyridine (B1200036) form. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) typically converts both hydroxyl groups to chlorides, yielding a dichloropicolinonitrile. chemicalbook.comgoogle.com Selective hydrolysis of one of the chloro groups, or careful control of the initial reaction conditions, can be used to generate the desired halogenated hydroxypicolinonitrile.

Routes to Related 4-Methoxypicolinonitrile Derivatives

The introduction of the 4-methoxy group onto the picolinonitrile scaffold is most directly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The synthesis of the target compound, This compound , is predicated on this type of transformation.

Starting with a precursor such as 4,6-dichloropicolinonitrile , the chlorine atom at the 4-position is activated by both the para-nitrile group and the ortho-chlorine atom. This activation allows for a regioselective substitution reaction. By treating the dichloropicolinonitrile with one equivalent of sodium methoxide in a suitable solvent like methanol, the methoxy group will preferentially displace the chloride at the C4 position. chemicalbook.com This selectivity arises because the C4 position is para to the strongly electron-withdrawing nitrile group, leading to superior stabilization of the Meisenheimer intermediate compared to attack at the C6 position.

The general reaction is detailed in the table below, based on analogous transformations. chemicalbook.com

| Reactant | Reagent | Solvent | Product | Reaction Type | Reference(s) |

| 4,6-Dichloropicolinonitrile | Sodium Methoxide (NaOMe) | Methanol (MeOH) | This compound | Nucleophilic Aromatic Substitution (SNAr) | chemicalbook.com |

This methodology is robust, and by substituting sodium methoxide with other sodium alkoxides (e.g., sodium ethoxide, sodium isopropoxide), a variety of related 4-alkoxypicolinonitrile derivatives can be synthesized.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that participates in a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric or sulfuric acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. masterorganicchemistry.comgoogle.com Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com The reaction is often carried out by heating the nitrile under reflux with a dilute acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com This initially forms a salt of the carboxylic acid. libretexts.org To obtain the free carboxylic acid, a strong acid must be added to the mixture to protonate the carboxylate salt. libretexts.org

The general transformation can be summarized as follows:

Acid Hydrolysis: R-CN + 2 H₂O + H⁺ → R-COOH + NH₄⁺

Base Hydrolysis: R-CN + OH⁻ + H₂O → R-COO⁻ + NH₃, followed by R-COO⁻ + H⁺ → R-COOH

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Initial Product | Final Product (after workup) |

| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic acid and ammonium (B1175870) salt | Carboxylic acid |

| Base-Catalyzed | Aqueous NaOH or KOH | Heat under reflux | Carboxylate salt and ammonia | Carboxylic acid |

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. organic-chemistry.org These reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A notable example is the cyanosilylation of aldehydes and ketones, which involves the addition of trimethylsilyl cyanide (TMSCN) to the carbonyl group, a reaction that can be catalyzed by a neutral π-nucleophile. organic-chemistry.org While this reaction doesn't directly involve the nitrile group of this compound as a reactant, it illustrates the general principle of nucleophilic additions to nitrile-related functionalities. organic-chemistry.org

Transformations of the Chloro Substituent

The chloro group at the 6-position of the pyridine ring is a key site for chemical modification.

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitrile, is activated towards nucleophilic aromatic substitution (SNA r). nih.govlibretexts.org The chloro substituent at the 6-position can be displaced by a variety of nucleophiles. This reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of the electron-withdrawing nitrile group ortho to the chlorine atom helps to stabilize this intermediate, facilitating the reaction. libretexts.orgopenstax.org Nucleophilic aromatic substitutions are common on pyridine and related heterocyclic rings. nih.gov

The general reactivity order for leaving groups in S NAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in S N2 reactions. youtube.com The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The chloro group of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura couplings can be quite mild, with some protocols even allowing for reactions to occur in water at room temperature. sigmaaldrich.comyoutube.com The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. libretexts.orguwindsor.ca For challenging substrates, such as certain heteroaromatics, additives like trimethyl borate (B1201080) can enhance reactivity. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine, X-Phos, cBRIDP |

| Base | Activates the organoboron compound | Na₂CO₃, K₂CO₃, Cs₂CO₃, Et₃N |

| Organoboron Reagent | Provides the new carbon fragment | Arylboronic acids, arylboronic esters |

| Solvent | Provides the reaction medium | Toluene, Dioxane, Water |

Other palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include the Sonogashira, Buchwald-Hartwig, and Heck reactions. sigmaaldrich.com

Halogen exchange reactions, where one halogen is replaced by another, can also occur at the 6-position. These transformations can be significant for modifying the reactivity of the substrate for subsequent reactions. For instance, converting the chloro group to a more reactive iodo group can facilitate certain cross-coupling reactions. The mechanism of these exchanges can vary, but they often proceed through pathways similar to other nucleophilic aromatic substitutions.

Reactivity of the Methoxy Group

The methoxy group at the C-4 position of the pyridine ring is a key functional handle that can be targeted for modification, leading to the synthesis of valuable derivatives. Its reactivity is primarily centered around the cleavage of the methyl-oxygen bond.

Demethylation Strategies and Reagents

The conversion of the 4-methoxy group to a 4-hydroxy functionality is a critical transformation. Various reagents and strategies have been developed for the demethylation of methoxypyridine derivatives. While specific studies on this compound are not extensively documented in publicly available literature, general methods for demethylating 4-methoxypyridines can be considered.

One effective method involves the use of strong Lewis acids. For instance, Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. This process is generally effective but can sometimes lack selectivity in molecules with multiple sensitive functional groups.

Another approach utilizes reducing agents. L-selectride (Lithium tri-sec-butylborohydride) has been shown to chemoselectively demethylate methoxypyridine derivatives. For example, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing THF has been reported to yield 4-hydroxypyridine (B47283) in good yield. This method offers the advantage of milder reaction conditions compared to some Lewis acids.

The table below summarizes potential demethylation reagents applicable to 4-methoxypyridine systems.

| Reagent | Typical Conditions | Remarks |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Powerful, but may affect other functional groups. |

| L-selectride | THF, reflux | Chemoselective, milder conditions. |

| Hydrogen Iodide (HI) | Acetic acid, heat | Strong acid, can lead to side reactions. |

| Pyridine Hydrochloride | High temperature | Can be effective for certain substrates. |

Ethereal Cleavage Reactions within Pyridine Scaffolds

The cleavage of the ethereal bond in 4-methoxypyridines is a fundamental reaction. The mechanism of cleavage is dependent on the reagent and the substitution pattern of the pyridine ring. With strong protic acids like HI, the ether oxygen is first protonated, making it a better leaving group. Subsequent nucleophilic attack by the iodide ion on the methyl group follows an Sₙ2 pathway.

In the context of this compound, the electron-withdrawing nature of the chloro and cyano groups can influence the electron density on the ether oxygen, potentially affecting the rate of protonation and subsequent cleavage.

Pyridine Ring Reactivity and Further Functionalization

The pyridine ring in this compound is substituted with groups that exert opposing electronic effects, leading to a nuanced reactivity profile for further functionalization.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom deactivates the ring towards electrophilic attack. However, the presence of the activating methoxy group at the C-4 position can counteract this deactivation to some extent, directing electrophiles to the positions ortho to it (C-3 and C-5).

Conversely, the chloro and cyano groups are deactivating and will direct incoming electrophiles to the meta position relative to themselves. In this compound, the positions available for substitution are C-3 and C-5. The directing effects of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | 6 | -I, +M (weak) | Deactivating, ortho, para directing (to C-5) |

| -OCH₃ | 4 | -I, +M (strong) | Activating, ortho, para directing (to C-3, C-5) |

| -CN | 2 | -I, -M | Deactivating, meta directing (to C-3, C-5) |

Considering the combined effects, electrophilic attack would be most favored at the C-3 and C-5 positions. The strong activating effect of the methoxy group would likely dominate, making these positions more susceptible to substitution compared to an unsubstituted pyridine ring. However, achieving high regioselectivity in EAS reactions on such a polysubstituted pyridine can be challenging.

Site-Selective Functionalization Studies on the Pyridine Nucleus

Given the challenges with traditional electrophilic aromatic substitution, modern methods for site-selective functionalization are often employed for substituted pyridines. One powerful strategy is directed ortho-metalation (DoM) . This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a new functional group with high regioselectivity.

In the case of this compound, the methoxy group can potentially act as a DMG, directing lithiation to the C-3 and C-5 positions. However, the presence of the acidic protons on the methyl group of the methoxy function and the electrophilic nature of the nitrile group could lead to competing reactions. Careful selection of the base and reaction conditions would be crucial to achieve selective deprotonation of the pyridine ring.

For instance, using a bulky lithium amide base like lithium diisopropylamide (LDA) at low temperatures might favor deprotonation at the sterically accessible C-5 position. The resulting organolithium intermediate could then be trapped with an electrophile to introduce a substituent at this specific site.

While specific experimental data for the site-selective functionalization of this compound is scarce in the public domain, the principles of DoM on related substituted pyridines suggest that this would be a viable and powerful approach for its further derivatization.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR) for Positional and Electronic Analysis

No specific ¹H, ¹³C, or ¹⁵N NMR spectral data for 6-Chloro-4-methoxypicolinonitrile has been found in the reviewed scientific literature. While general chemical shift ranges for related functional groups—such as aromatic protons, methoxy (B1213986) groups, and nitrile carbons—are known, a specific assignment of chemical shifts, coupling constants, and detailed positional analysis for this particular molecule is not publicly available.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

The molecular formula for this compound is C₇H₅ClN₂O, which corresponds to a molecular weight of approximately 168.58 g/mol . chembk.com An experimental mass spectrum, which would confirm the molecular ion peak and detail its specific fragmentation pattern under ionization, could not be located. General fragmentation patterns for chloro-substituted aromatic nitriles would likely involve the loss of chlorine, the cyano group, or cleavage of the methoxy group, but a specific analysis for this compound is not documented. libretexts.orgmiamioh.edu

Quantum Chemical and Density Functional Theory (DFT) Investigations

Analysis of Electronic Properties (e.g., Natural Partial Charges)

There are no available DFT or other quantum chemical studies that analyze the electronic properties of this compound. As such, information regarding its natural partial charges, dipole moment, and the electronic influence of the chloro, methoxy, and nitrile substituents on the pyridine (B92270) ring is not available.

Molecular Modeling and Conformational Analysis of the Pyridine Ring

Specific molecular modeling and conformational analysis studies for this compound have not been published. Such studies would provide insight into the molecule's three-dimensional structure, bond lengths, and angles, but this information is not present in the current body of scientific literature.

Correlation of Spectroscopic Data with Computational Predictions (e.g., ¹⁵N NMR Chemical Shifts)

A correlation between experimental spectroscopic data and computational predictions is a powerful tool for structural validation. However, due to the absence of both experimental spectra and computational studies for this compound, no such correlation can be reported.

X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds

While direct single-crystal X-ray diffraction data for this compound is not extensively available in the public domain, the solid-state structures of several analogous compounds have been elucidated. The analysis of these related structures provides valuable insights into the likely molecular geometry, packing, and intermolecular interactions that could be expected for this compound. X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in a crystal, providing precise data on bond lengths, bond angles, and crystal packing. nih.gov

One closely related compound for which crystallographic data is available is N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}acetamide. This molecule shares the 6-chloro-substituted pyridine ring with a methoxy-linked group, offering a strong comparative model. The crystal structure of this compound was determined to be in the triclinic space group P-1. researchgate.net

Table 1: Crystal Data and Structure Refinement for N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}acetamide

Data sourced from Lakshminarayana et al., 2009. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C15H15ClN2O2 |

| Formula weight | 290.74 |

| Temperature (K) | 298 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.8173 (11) |

| b (Å) | 10.7036 (13) |

| c (Å) | 10.8452 (14) |

| α (°) | 64.885 (2) |

| β (°) | 87.793 (2) |

| γ (°) | 70.156 (2) |

| Volume (ų) | 878.5 (2) |

| Z | 2 |

In another study, a series of rhenium(I) complexes with picolinic acid ligands featuring substituents at the 4-position were synthesized and characterized by single-crystal X-ray diffraction. researchgate.net For instance, the complex with a 4-chloro-substituted picolinic acid ligand crystallizes in the triclinic space group P-1. The analysis of such structures helps in understanding the electronic and steric effects of substituents at the 4-position of the pyridine ring. researchgate.net

Table 2: Crystal Data for a Rhenium(I) Complex with a 4-Chloropicolinic Acid Ligand

Data sourced from a study on Rhenium(I) picolinic acid complexes. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C7H3ClF3NO2 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.8837(5) |

| b (Å) | 14.1634(14) |

| c (Å) | 15.3120(15) |

| α (°) | 92.667(5) |

| β (°) | 100.364(5) |

| γ (°) | 99.475(5) |

| Volume (ų) | 1234.2(2) |

| Z | 6 |

| Temperature (K) | 298 |

Future Research Directions and Unexplored Reactivity of 6 Chloro 4 Methoxypicolinonitrile

Expansion of Synthetic Utility in Green Chemistry Contexts

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a significant avenue for future research involving 6-Chloro-4-methoxypicolinonitrile. The focus will be on developing more environmentally benign synthetic routes both for its synthesis and its subsequent transformations.

Key areas for exploration include:

Alternative Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids (like scCO₂), or bio-based solvents. The goal is to identify solvent systems that are not only less hazardous but also enhance reaction rates and selectivity.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to drive reactions involving the picolinonitrile. These methods can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves exploring cascade reactions or one-pot syntheses that minimize intermediate isolation steps, thereby reducing waste.

Table 1: Comparison of Conventional vs. Green Chemistry Approaches for Picolinonitrile Synthesis

| Feature | Conventional Approach | Potential Green Chemistry Approach | Research Goal |

| Solvent | Toluene, Dichloromethane | Water, Ionic Liquids, Supercritical CO₂ | Reduce toxicity and environmental impact. |

| Energy Source | Conventional thermal heating | Microwave, Ultrasound, Photochemistry | Lower energy consumption and reaction times. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts | Minimize waste and improve sustainability. |

| Process | Multi-step synthesis with isolation | One-pot or cascade reactions | Improve overall yield and reduce waste streams. |

Exploration of Novel Catalytic Reaction Pathways

The reactivity of the chloro- and cyano- groups on the pyridine (B92270) ring makes this compound an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on moving beyond traditional palladium-catalyzed cross-coupling reactions to explore more novel and sustainable catalytic systems.

Promising future directions include:

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and powerful tool for organic synthesis. researchgate.netscispace.com Research into photoredox-catalyzed C-H functionalization or cross-coupling reactions of the picolinonitrile could unlock new, previously inaccessible synthetic routes under ambient conditions. acs.orgnih.govacs.org This approach could enable the direct arylation or alkylation of the pyridine core, avoiding the need for pre-functionalized starting materials. researchgate.net

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less expensive metals like copper, iron, or nickel is a key goal in sustainable chemistry. nih.gov Developing robust catalytic systems based on these metals for reactions such as amination, etherification, or cyanation at the 6-position would significantly enhance the economic and environmental profile of its use.

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that would otherwise require multiple steps. Exploring dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst or a photocatalyst, could lead to novel and efficient methods for constructing complex molecules from the picolinonitrile scaffold.

Advanced Mechanistic Elucidation of Key Transformations

A deeper, fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing protocols and rationally designing new ones. While many reactions are known, the precise step-by-step pathways, including the roles of catalysts, intermediates, and potential side reactions, are often not fully understood.

Future research should employ a combination of advanced analytical and computational techniques:

In-situ Spectroscopy: Utilizing techniques such as in-situ NMR, FTIR, and Raman spectroscopy to monitor reactions in real-time. This can provide direct evidence for the formation and consumption of transient intermediates, offering a window into the reaction's progress.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reaction outcomes. researchgate.net These theoretical studies can provide insights that are difficult to obtain through experimentation alone and can help rationalize observed selectivity.

Kinetic Studies: Performing detailed kinetic analysis of key reactions to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate. This data is essential for building accurate mechanistic models.

Integration with Continuous Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, scalability, and reproducibility. nih.gov Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a logical and highly promising future direction.

Key benefits and research goals include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially when dealing with exothermic reactions or hazardous reagents.

Precise Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. escholarship.org

Scalability and Automation: Reactions developed in flow can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov Furthermore, these systems can be automated, enabling high-throughput screening of reaction conditions and on-demand synthesis of derivatives. escholarship.org Research in this area would involve designing appropriate reactor setups and optimizing reaction conditions for a flow environment.

Table 2: Potential Advantages of Flow Chemistry for Picolinonitrile Derivatization

| Parameter | Batch Chemistry | Continuous Flow Chemistry |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient |

| Mass Transfer | Often limited by stirring | Excellent due to small channel dimensions |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Reproducibility | Can be variable batch-to-batch | High, due to precise parameter control |

Exploitation in New Areas of Functional Materials Science

While pyridine derivatives are known components in agrochemicals and pharmaceuticals, the unique electronic and structural features of this compound make it a compelling candidate for novel functional materials. mdpi.com The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methoxy (B1213986) group, creates a push-pull electronic system on the aromatic ring that could be exploited in various materials science applications.

Future research should investigate its potential as a core building block in:

Organic Electronics: The pyridine scaffold is a component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this picolinonitrile could be used to tune the electronic properties (e.g., HOMO/LUMO levels) of new organic semiconductors or conductive photoresists for photolithographic electronics. rsc.org

Sensors and Probes: Pyridine and nitrile groups can act as binding sites for metal ions or other analytes. Derivatives could be designed as fluorescent or colorimetric sensors where binding to a target species induces a measurable photophysical response. researchgate.net

Metal-Organic Frameworks (MOFs): The nitrile group can be hydrolyzed to a carboxylic acid or used directly as a coordinating group to serve as a ligand for the construction of novel MOFs. The functional groups on the pyridine ring could be used to tune the pore size, dimensionality, and chemical properties of the resulting framework for applications in gas storage, separation, or catalysis.

By systematically exploring these research avenues, the scientific community can significantly broaden the horizons for this compound, transforming it from a simple synthetic intermediate into a key enabler of innovation across chemistry and materials science.

常见问题

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Variable | Optimal Setting | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 110°C (reflux) | Higher yields vs. lower temps | |

| Catalyst | PCl₅ | Enhances chlorination efficiency | |

| Reaction Time | 15 hours | Balances conversion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。